1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves several steps. One common synthetic route starts with the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems or its use as a precursor in drug development.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylpyrrolidine derivatives: These compounds have a phenyl group attached to the pyrrolidine ring, similar to this compound, but may have different functional groups or additional substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUFWWIAWVCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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